
3-(Furan-2-yl)pyrazine-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3-(Furan-2-yl)pyrazine-2-carbaldehyde can be achieved through a one-step process using adapted Vilsmeier conditions . The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis
The molecular structure of 3-(Furan-2-yl)pyrazine-2-carbaldehyde includes a furan ring, a pyrazine ring, and an aldehyde functional group. The compound’s molecular weight is 174.16 g/mol .Chemical Reactions Analysis
Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones by ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .Scientific Research Applications
Cancer Research
“3-(Furan-2-yl)pyrazol-4-yl” chalcones, which are related to “3-(Furan-2-yl)pyrazine-2-carbaldehyde”, have been investigated for their potential use in the treatment of lung cancer . These compounds have shown cytotoxic effects against the lung carcinoma cell line (A549) .
Organic Synthesis
Furan-2-carbaldehydes, including “3-(Furan-2-yl)pyrazine-2-carbaldehyde”, are used as efficient green C1 building blocks in organic synthesis . They are particularly useful in the synthesis of bioactive quinazolin-4 (3H)-ones .
Pharmaceuticals
This compound is used in pharmaceutical research due to its unique structure and properties. It’s invaluable for studying various fields such as organic synthesis and material science.
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include “3-(Furan-2-yl)pyrazine-2-carbaldehyde”, have shown significant antimicrobial activity . This makes them a promising area of study for the development of new antimicrobial agents .
Antifungal Activity
In addition to their antimicrobial properties, pyrrolopyrazine derivatives have also demonstrated antifungal activity . This suggests potential applications in the treatment of fungal infections .
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities , indicating potential use in the development of antiviral drugs .
Kinase Inhibition
Certain pyrrolopyrazine derivatives have shown activity on kinase inhibition , which is a key area of focus in cancer research .
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activity , suggesting potential applications in the prevention of oxidative stress-related diseases .
properties
IUPAC Name |
3-(furan-2-yl)pyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-9(11-4-3-10-7)8-2-1-5-13-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZIJFWUMYHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)pyrazine-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



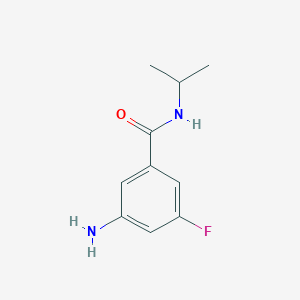
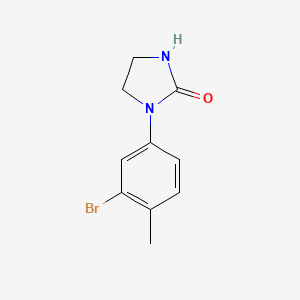
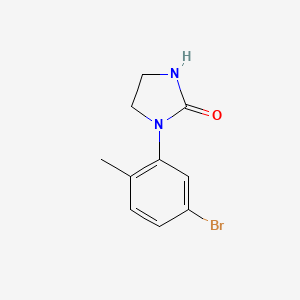
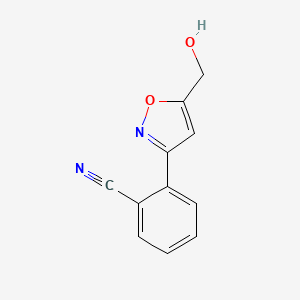
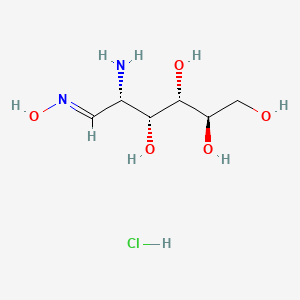
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)



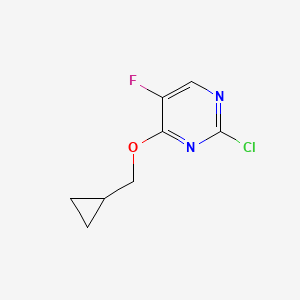
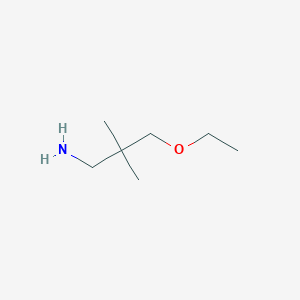
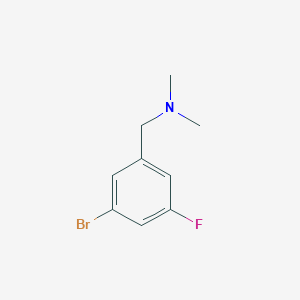
![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)